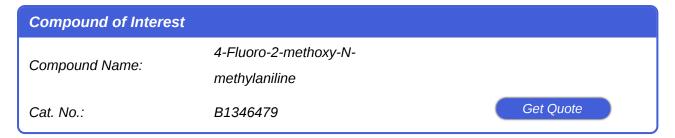


# Technical Guide: Physicochemical Properties of 4-Fluoro-2-methoxy-N-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

## **Core Physical Properties**

This section details the known and predicted physical characteristics of **4-Fluoro-2-methoxy-N-methylaniline**, a compound of interest in medicinal chemistry and organic synthesis. Due to a lack of extensive experimental data in publicly available literature, some properties of related compounds are provided for comparative context.

Table 1: Summary of Physical and Chemical Properties



Property	Value	Source/Notes
Molecular Formula	C <sub>8</sub> H <sub>10</sub> FNO	[1][2]
Molecular Weight	155.2 g/mol	[1]
CAS Number	941294-13-9	[1]
Predicted XlogP	2.0	[2]
Melting Point	Data not available	
Boiling Point	Data not available	_
Density	Data not available	_
Solubility	Data not available	Sparingly soluble in water and soluble in organic solvents like ethanol and acetone is predicted based on related structures.[3]
Appearance	Data not available	Likely a liquid or low-melting solid at room temperature, possibly colorless to light yellow, turning darker on exposure to air and light, characteristic of anilines.

Note on Data Availability: Experimental data for the melting point, boiling point, and density of **4-Fluoro-2-methoxy-N-methylaniline** are not readily available in the surveyed literature. The physical state and solubility are inferred from the general properties of similar aniline derivatives.

## **Experimental Protocols**

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-2-methoxy-N-methylaniline** is not published, a general synthetic route can be devised based on standard organic chemistry transformations. Below are representative protocols for the synthesis of a related aniline and for the determination of key physical properties.



## General Synthesis of a Substituted Aniline (Illustrative Example)

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound. The following is a general procedure adapted from the synthesis of 4-fluoro-2-methylaniline[4][5]:

Reaction: Reduction of a substituted nitrobenzene.

#### Materials:

- Substituted nitrobenzene (e.g., 1-fluoro-3-methoxy-2-nitro-benzene, a hypothetical precursor)
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH)
- Hydrogen gas (H<sub>2</sub>)
- Dichloromethane (DCM)
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate (for chromatography)

#### Procedure:

- Dissolve the substituted nitrobenzene in methanol in a reaction vessel.
- Add a catalytic amount of 10% palladium on carbon to the solution.
- Stir the reaction mixture at room temperature and bubble hydrogen gas through the mixture for a period of 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, remove the solid catalyst by filtration through a pad of celite, washing the filter cake with dichloromethane.



- Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
- Purify the residue by flash column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent, to afford the pure substituted aniline.

### **Determination of Physical Properties**

The following are standard laboratory protocols for the determination of the key physical properties of a novel compound like **4-Fluoro-2-methoxy-N-methylaniline**.

- a) Melting Point Determination (for solid compounds):
- Apparatus: Capillary melting point apparatus.
- Procedure:
  - A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
  - The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
- b) Boiling Point Determination (for liquid compounds):
- Apparatus: Distillation apparatus or a micro-boiling point apparatus (Thiele tube).
- · Procedure (Micro method):
  - A small amount of the liquid is placed in a small test tube.
  - A capillary tube, sealed at one end, is inverted and placed into the liquid.
  - The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).



- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
- c) Density Determination (for liquid compounds):
- Apparatus: Pycnometer or a digital density meter.
- Procedure (Pycnometer):
  - The mass of a clean, dry pycnometer is accurately determined.
  - The pycnometer is filled with the sample liquid, and the mass is measured again.
  - The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., distilled water).
  - The density of the sample is calculated by dividing its mass by the volume of the pycnometer.
- d) Solubility Determination:
- Procedure:
  - A small, accurately weighed amount of the compound is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a vial.
  - The mixture is agitated (e.g., by stirring or sonication) at a constant temperature until equilibrium is reached.
  - The solution is visually inspected for the presence of undissolved solid.
  - If the solid dissolves completely, more solute is added until saturation is reached.
  - The concentration of the saturated solution can be determined by techniques such as UV-Vis spectroscopy or HPLC, after filtering out any undissolved solid. The solubility is then



expressed in terms of g/L or mol/L.

#### **Visualizations**

As no specific signaling pathways involving **4-Fluoro-2-methoxy-N-methylaniline** have been identified in the literature, a visualization of a potential synthetic workflow is provided.



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Caption: Figure 1: Generalized Synthetic Workflow for a Substituted Aniline.

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